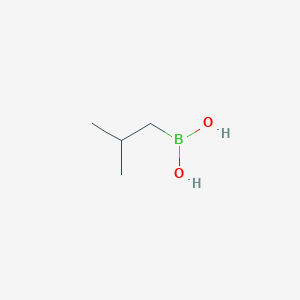

2-Methylpropylboronic acid

説明

Structure

2D Structure

特性

IUPAC Name |

2-methylpropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-4(2)3-5(6)7/h4,6-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZPDOYUCVFPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370282 | |

| Record name | Isobutylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84110-40-7 | |

| Record name | 2-Methylpropylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84110-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084110407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYLBORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHX76H7JHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylpropylboronic Acid: A Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and applications of 2-Methylpropylboronic acid (Isobutylboronic acid), with a focus on its role in synthetic chemistry and potential applications in life sciences.

For Researchers, Scientists, and Drug Development Professionals.

Core Chemical Identifiers and Properties

This compound, also known as isobutylboronic acid, is an organoboron compound widely utilized in organic synthesis. Its fundamental chemical identifiers and physical properties are summarized below.

| Identifier | Value |

| CAS Number | 84110-40-7[1][2][3][4] |

| Molecular Formula | C4H11BO2[1][2][3][4] |

| Synonyms | Isobutaneboronic acid, Isobutylboronic acid |

A comprehensive summary of its key physicochemical properties is provided in the table below, offering a valuable resource for experimental design and execution.

| Property | Value |

| Molecular Weight | 101.94 g/mol [1][3] |

| Appearance | White to off-white solid/crystal |

| Melting Point | 108-111 °C[2] |

| Boiling Point | 180.0 ± 23.0 °C (Predicted)[2] |

| Density | 0.910 ± 0.06 g/cm³ (Predicted)[2] |

| Solubility | Soluble in many organic solvents. |

Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

A cornerstone of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds. This compound serves as a key reactant in these palladium-catalyzed reactions, enabling the introduction of an isobutyl group into a variety of molecular scaffolds. This capability is of particular importance in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Synthesis of 4-Isobutylisoquinoline

A notable application of this compound is in the synthesis of 4-isobutylisoquinoline from 4-bromoisoquinoline (B23445) via a Suzuki-Miyaura coupling reaction. The following is a representative experimental protocol based on established methodologies for similar couplings.

Materials:

-

4-Bromoisoquinoline

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 4-bromoisoquinoline (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (e.g., 2-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-isobutylisoquinoline.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Proteomics: A Broader Perspective

While this compound itself does not have widespread, direct applications in proteomics, the boronic acid functional group is of significant interest in this field. Boronic acids can form reversible covalent bonds with the cis-diol groups present in the glycan moieties of glycoproteins.[1][2][4][5] This property is exploited for the selective enrichment of glycoproteins from complex biological samples, a crucial step in glycoproteomics studies.[1][2][4][5]

The general workflow for boronic acid-based glycoprotein (B1211001) enrichment involves:

-

Binding: The complex protein mixture is incubated with a solid support functionalized with boronic acids. Under appropriate pH conditions, the glycoproteins bind to the support.

-

Washing: Non-glycoproteins are washed away.

-

Elution: The captured glycoproteins are eluted by changing the pH or by using a competing diol-containing molecule.

This enrichment strategy allows for the subsequent identification and quantification of glycoproteins using mass spectrometry-based proteomics techniques. Boronic acid derivatives are also being explored as chemical probes for the site-selective labeling of proteins.[3][6]

References

- 1. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Preparation of Isobutylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylboronic acid, also known as 2-methylpropylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1][2] Its utility as a key intermediate in the synthesis of pharmaceuticals, such as the proteasome inhibitor Bortezomib, underscores its importance in drug development.[3] This technical guide provides a comprehensive overview of the primary synthetic routes to isobutylboronic acid, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation and application.

Physicochemical Properties

Isobutylboronic acid is typically a white to off-white crystalline powder or flakes.[4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 84110-40-7 | [4] |

| Molecular Formula | C4H11BO2 | [1][4] |

| Molecular Weight | 101.94 g/mol | [1][4] |

| Melting Point | 108-111 °C | [4][5] |

| Boiling Point | 180.0±23.0 °C (Predicted) | [5] |

| Density | 0.910±0.06 g/cm3 (Predicted) | [5] |

| Solubility | Soluble in Methanol; Slightly soluble in Acetonitrile, DMSO | [5] |

| Storage Conditions | Inert atmosphere, store in a freezer under -20°C | [5] |

Synthetic Routes and Methodologies

The synthesis of isobutylboronic acid is predominantly achieved through two main strategies: the Grignard reaction with a borate (B1201080) ester and a method involving diisopropylamino boron chloride.

Grignard Reagent Route

The most common and widely utilized method for synthesizing isobutylboronic acid involves the reaction of a Grignard reagent, specifically isobutylmagnesium bromide, with a trialkyl borate ester, followed by acidic hydrolysis.[4] This method's versatility and efficiency make it a popular choice for both laboratory and industrial-scale production.[6]

The following protocol is a synthesized representation based on general procedures for Grignard reactions with borate esters.

Materials:

-

Isobutyl bromide

-

Magnesium turnings, oven-dried

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate or trioctyl borate[6]

-

Hydrochloric acid (2 M)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

-

Place the magnesium turnings in the flask and add a small crystal of iodine.[6]

-

In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.

-

Add a small portion of the isobutyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle boiling of the ether.[6]

-

Once initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of isobutylmagnesium bromide.[6]

-

-

Reaction with Trialkyl Borate:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.[6]

-

In a separate flask, dissolve the trialkyl borate (e.g., trimethyl borate or trioctyl borate) in anhydrous THF.[6]

-

Add the trialkyl borate solution dropwise to the cold Grignard reagent solution while maintaining the temperature at -78 °C.[6]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[6]

-

-

Hydrolysis and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2).[6]

-

Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronic ester.[6]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.[6]

-

Combine the organic layers and wash with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude isobutylboronic acid.

-

The crude product can be further purified by recrystallization, typically from hot water or ethanol.

-

Diisopropylamino Boron Chloride Route

An alternative method for the preparation of isobutylboronic acid involves the use of diisopropylamino boron chloride, which reacts with a Grignard reagent.[7] This method is reported to have high product purity and yield and is suitable for large-scale production.[7]

The following protocol is based on a patented procedure.[7]

Materials:

-

Diisopropylamine

-

Boron trichloride

-

Isobutylmagnesium bromide solution

-

Hydrochloric acid

Procedure:

-

Preparation of Diisopropylamino Boron Chloride:

-

In a reactor under a nitrogen atmosphere, add toluene and diisopropylamine.[7]

-

At a temperature of 10-20 °C, pass boron trichloride into the mixture.[7]

-

The mixture is then refluxed. After the reaction is complete, the solution is cooled and filtered.

-

The filtrate is concentrated, and the residue is distilled under reduced pressure to obtain diisopropylamino boron chloride.[7]

-

-

Reaction with Grignard Reagent:

-

Acidification and Purification:

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthetic routes. It is important to note that yields and purity can vary significantly based on reaction scale, purity of starting materials, and optimization of reaction conditions.

| Synthetic Route | Reagents | Reported Yield | Reported Purity | References |

| Grignard Route | Isobutylmagnesium bromide, Trimethyl borate | Varies (generally good to excellent) | >99% (commercial) | [1][3][4] |

| Diisopropylamino Boron Chloride Route | Diisopropylamino boron chloride, Isobutylmagnesium bromide | 82-83% (molar yield) | High | [7] |

Applications in Organic Synthesis

Isobutylboronic acid is a valuable reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[4] This reaction is a cornerstone of modern organic chemistry, enabling the synthesis of complex molecules such as biaryls, polyolefins, and styrenes. The reaction typically involves a palladium catalyst and a base to couple the organoboron compound with an organic halide or triflate.

Conclusion

The synthesis of isobutylboronic acid is well-established, with the Grignard reagent route being the most prevalent method. The diisopropylamino boron chloride route offers a viable alternative with high reported yields. The choice of synthetic method will depend on factors such as scale, available starting materials, and desired purity. This guide provides the necessary technical information for researchers and drug development professionals to effectively synthesize and utilize this important chemical intermediate.

References

A Technical Guide to the Solubility and Stability of 2-Methylpropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methylpropylboronic acid, also known as isobutylboronic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile building block in their work.

Introduction

This compound is an alkylboronic acid that serves as a crucial reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its physical and chemical properties. This guide focuses on two critical parameters for its effective use and storage: solubility and stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Isobutylboronic acid, 2-Methylpropaneboronic acid |

| CAS Number | 84110-40-7 |

| Molecular Formula | C₄H₁₁BO₂ |

| Molecular Weight | 101.94 g/mol |

| Appearance | White to off-white crystalline powder or flakes.[1][2] |

| Melting Point | 104-111 °C.[1][2] |

| pKa | 10.49 ± 0.43 (Predicted).[3] |

Solubility of this compound

The solubility of this compound is a critical factor for its application in solution-phase reactions. While qualitative descriptions of its solubility are available, quantitative data is essential for optimizing reaction conditions and for purification processes.

Qualitative Solubility

This compound is reported to be soluble in water and a range of common organic solvents, including methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (slightly).[4][5]

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound across a range of solvents and temperatures is not extensively available in the public domain. The following tables provide illustrative, hypothetical solubility data in common solvents at various temperatures. It is crucial to note that this data is for exemplary purposes only and must be experimentally verified. The experimental protocol for determining this data is provided in Section 4.1.

Table 2: Hypothetical Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | 1.5 |

| 25 | 3.2 |

| 50 | 7.8 |

Table 3: Hypothetical Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | > 20 |

| Ethanol | 25 | > 15 |

| Tetrahydrofuran (THF) | 25 | 12.5 |

| Acetone | 25 | 8.9 |

| Acetonitrile | 25 | 2.1 |

| Dichloromethane | 25 | < 0.5 |

| Toluene | 25 | < 0.1 |

Experimental Protocols

Protocol for Determining the Solubility of this compound (Dynamic Method)

This protocol describes a widely used dynamic (or synthetic) method for determining the solubility of a solid compound in a liquid solvent as a function of temperature.

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a specific solvent.

Materials:

-

This compound

-

High-purity solvent of choice

-

Jacketed glass vessel with a magnetic stirrer

-

Calibrated temperature probe

-

Light source and detector (turbidimeter or nephelometer)

-

Programmable circulating bath for temperature control

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a slurry.

-

Place the vessel in the temperature-controlled setup and begin stirring to ensure a uniform suspension.

-

Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.5 °C/minute).

-

Continuously monitor the turbidity of the mixture using the light source and detector.

-

The temperature at which the last solid particles dissolve, resulting in a clear solution (a sharp decrease in turbidity), is recorded as the solubility temperature for that specific concentration.

-

Repeat the measurement with different concentrations of this compound to construct a solubility curve.

Figure 1. Experimental workflow for solubility determination.

Stability of this compound

Boronic acids are known to be susceptible to several degradation pathways, which can impact their purity, reactivity, and shelf-life. Understanding these pathways is crucial for proper handling, storage, and use in chemical synthesis.

Major Degradation Pathways

The primary degradation pathways for boronic acids, including this compound, are dehydration, oxidation, and protodeboronation.

-

Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium process that is influenced by the presence of water.[6]

-

Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidative processes, leading to the formation of an alcohol (2-methylpropan-1-ol in this case) and boric acid. This can be initiated by atmospheric oxygen or other oxidizing agents.[7][8]

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of isobutane. This reaction can be catalyzed by acids or bases.[1][9]

Figure 2. Major degradation pathways of this compound.

Factors Affecting Stability

The stability of this compound is influenced by several factors:

-

Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

-

pH: Acidic or basic conditions can promote protodeboronation.

-

Presence of Water: While water is necessary for the hydrolysis of boroxines back to the boronic acid, its presence can also facilitate protodeboronation. Anhydrous conditions favor boroxine formation.

-

Presence of Oxidants: Exposure to air (oxygen) and other oxidizing agents will promote oxidative degradation.

-

Light: Exposure to light can potentially initiate or accelerate degradation.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidative degradation. For long-term storage, refrigeration (-20°C to 4°C) is advisable.

-

Handling: Handle in a well-ventilated area, preferably under an inert atmosphere, especially when the material is being weighed or transferred. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Protocol for Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to monitor the degradation of this compound over time under various stress conditions.

Objective: To quantify the amount of this compound and detect the formation of degradation products under specific storage conditions.

Materials:

-

This compound

-

HPLC system with a suitable detector (e.g., UV or MS)

-

Appropriate HPLC column (e.g., C18)

-

High-purity solvents for the mobile phase

-

Forced degradation agents (e.g., acid, base, oxidizing agent)

-

Temperature and humidity-controlled chambers

-

Photostability chamber

Procedure:

-

Method Development: Develop a robust HPLC method capable of separating this compound from its potential degradation products.

-

Forced Degradation Studies: Subject samples of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products and to demonstrate the specificity of the analytical method.

-

Stability Study Setup: Store samples of this compound under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Time-Point Analysis: At predetermined time intervals, withdraw samples and analyze them using the validated HPLC method.

-

Data Analysis: Quantify the amount of this compound remaining and identify and quantify any degradation products.

Figure 3. Workflow for HPLC-based stability assessment.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is essential for its effective utilization in research and development. While this guide provides a foundational understanding and detailed experimental protocols, it is imperative for researchers to perform their own experimental determinations to obtain precise data relevant to their specific applications and conditions. Proper storage and handling are paramount to maintaining the integrity and reactivity of this important chemical building block.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (2-METHYLPROPYL)BORONIC ACID [chembk.com]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Alkylboronic Acids

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the crystal structure of simple alkylboronic acids, with a specific focus on n-butylboronic acid as a representative example due to the current unavailability of published crystallographic data for 2-methylpropylboronic acid. The principles of solid-state packing and hydrogen bonding networks detailed herein are fundamental to understanding the behavior of this class of compounds in various applications, including drug design and materials science.

Physicochemical Properties

This compound, also known as isobutylboronic acid, is a white crystalline solid at room temperature.[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C4H11BO2 | [1] |

| Molecular Weight | 101.94 g/mol | [1] |

| Melting Point | 104-111 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Synonyms | Isobutylboronic acid, Isobutaneboronic acid | [1][2] |

Crystallographic Analysis of n-Butylboronic Acid

While the crystal structure of this compound is not publicly available, a detailed crystallographic study has been conducted on its isomer, n-butylboronic acid. The data from this study, deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 664936, provides valuable insights into the structural characteristics of small alkylboronic acids.[4]

The crystal structure of n-butylboronic acid was determined by single-crystal X-ray diffraction.[5] The key crystallographic parameters are presented in the following table.

| Parameter | Value |

| CCDC Deposition No. | 664936 |

| Empirical Formula | C4H11BO2 |

| Formula Weight | 101.94 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | |

| a | 9.773(2) Å |

| b | 8.887(2) Å |

| c | 14.708(3) Å |

| α | 90° |

| β | 107.48(3)° |

| γ | 90° |

| Volume | 1218.3(5) ų |

| Z | 8 |

| Density (calculated) | 1.112 Mg/m³ |

Data sourced from the study by Dziembowska et al., 2008.[5]

Molecular and Supramolecular Structure

In the solid state, n-butylboronic acid molecules form dimeric structures through intermolecular hydrogen bonds between their boronic acid functionalities. This is a common structural motif for boronic acids. The O-H···O hydrogen bonds create a stable, cyclic arrangement. These dimeric units are then further organized in the crystal lattice. The butyl chains will adopt conformations that allow for efficient packing.

Experimental Protocols

The determination of the crystal structure of n-butylboronic acid involved the following key experimental steps[5]:

a) Crystal Growth: Single crystals suitable for X-ray diffraction were obtained. While the specific crystallization method for n-butylboronic acid is not detailed in the publication, a common method for small organic molecules is slow evaporation of a saturated solution in an appropriate solvent.

b) X-ray Data Collection: A single crystal was mounted on a diffractometer. The data for n-butylboronic acid was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms, which allows for a more precise determination of their positions. The instrument used was a KUMA CCD kappa-axis diffractometer with graphite-monochromated Mo Kα radiation.[5]

c) Structure Solution and Refinement: The diffraction data was processed to yield the unit cell dimensions and the intensities of the reflections. The structure was solved using direct methods and refined using full-matrix least-squares on F². This process involves fitting a model of the atomic positions to the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[5]

The general workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

References

- 1. (2-Methylpropyl)boronic acid | C4H11BO2 | CID 2734395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isobutylboronic Acid 84110-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Butylboronic Acid | C4H11BO2 | CID 20479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

The Dawn of a New Class: A Literature Review on the Discovery of Alkylboronic Acids

<

For researchers, scientists, and drug development professionals, this technical guide delves into the seminal discovery of alkylboronic acids, tracing the path from early organometallic explorations to the first isolation of this pivotal class of compounds. This paper details the foundational experimental work, presents the initial quantitative findings, and illustrates the logical progression of this scientific breakthrough.

The journey to the discovery of alkylboronic acids is intrinsically linked to the pioneering work in organometallic chemistry. In the mid-19th century, English chemist Edward Frankland was at the forefront of this burgeoning field, developing methods to create compounds with direct metal-to-carbon bonds.[1][2][3] His explorations into organozinc compounds, specifically the synthesis of diethylzinc (B1219324) and dimethylzinc (B1204448) from the reaction of alkyl iodides with metallic zinc, laid the crucial groundwork for the subsequent synthesis of the first organoboron compound.[2]

The First Synthesis: A Two-Stage Process

In 1860, Edward Frankland reported the first-ever preparation and isolation of a boronic acid, specifically ethylboronic acid.[4][5][6][7] This was not a direct synthesis but a two-stage process that began with the creation of an organoborane intermediate.

The initial step involved the reaction of diethylzinc with triethyl borate (B1201080) to produce triethylborane (B153662).[4][5][8] This newly synthesized triethylborane was a highly reactive, pyrophoric compound that would spontaneously ignite in the air, burning with a characteristic green flame.[8] The controlled oxidation of this volatile intermediate was the key to unlocking the desired product.

By carefully managing the exposure of triethylborane to air, Frankland was able to achieve its slow oxidation, which ultimately yielded ethylboronic acid.[4][5] This discovery marked the birth of the boronic acid family of compounds, which are structurally defined as trivalent boron-containing organic compounds with one alkyl or aryl substituent and two hydroxyl groups.[5][9]

Experimental Protocols of the Era

Synthesis of Triethylborane

The first stage of the synthesis involved the reaction of diethylzinc with triethyl borate. Although precise measurements from the original experiment are scarce, the stoichiometry of the reaction is as follows:

3 (C₂H₅)₂Zn + 2 B(OC₂H₅)₃ → 2 B(C₂H₅)₃ + 3 Zn(OC₂H₅)₂

This reaction is a classic example of transmetallation, a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another.[10] Frankland was a pioneer in utilizing this reaction for synthetic purposes.[3][10]

Oxidation to Ethylboronic Acid

The second, and more delicate, stage was the controlled oxidation of the resulting triethylborane. This was achieved by allowing the highly air-sensitive compound to react slowly with ambient air. The overall transformation can be represented as:

B(C₂H₅)₃ + O₂ → (C₂H₅)B(OH)₂

This step was critical as uncontrolled oxidation would lead to the complete combustion of the pyrophoric triethylborane.[8] The final product, ethylboronic acid, was found to be considerably more stable to atmospheric oxidation than its precursor.[5]

Early Characterization and Properties

Alkylboronic acids were identified as a new class of organic compounds possessing unique properties. They are Lewis acids due to the vacant p-orbital on the sp²-hybridized boron atom.[5][9] This characteristic allows them to form reversible covalent complexes with molecules containing vicinal diols, such as sugars, a property that would later be exploited in sensor technology.[4]

Early observations noted that boronic acids typically have high melting points and a tendency to form cyclic trimeric anhydrides through the loss of water molecules.[4] In terms of acidity, alkylboronic acids are generally less acidic than their arylboronic acid counterparts.[7][11]

Logical Progression of the Discovery

The discovery of alkylboronic acids was a logical, albeit challenging, extension of Frankland's earlier work on organometallic compounds. Having successfully synthesized alkylzinc compounds, he sought to apply these reagents to create other metal-alkyl bonds. The choice of triethyl borate as a reactant was a deliberate step to introduce boron into an organic framework.

Logical workflow of the discovery of alkylboronic acids.

Quantitative Data Summary

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Diethylzinc | (C₂H₅)₂Zn | 123.5 | Reactant |

| Triethyl borate | B(OC₂H₅)₃ | 145.99 | Reactant |

| Triethylborane | B(C₂H₅)₃ | 98.0 | Intermediate |

| Ethylboronic acid | (C₂H₅)B(OH)₂ | 73.88 | Product |

Conclusion

Edward Frankland's discovery of ethylboronic acid in 1860 was a landmark achievement in organic chemistry. It not only introduced a new class of compounds with unique properties but also showcased the synthetic utility of organometallic reagents. This foundational work paved the way for the extensive use of boronic acids in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki coupling reaction, and their application in medicinal chemistry and materials science. The principles of transmetallation and controlled oxidation demonstrated in this initial discovery remain central concepts in contemporary chemical research.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Edward Frankland - Wikipedia [en.wikipedia.org]

- 3. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

Technical Guide: Safety and Handling of 2-Methylpropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-methylpropylboronic acid (also known as isobutylboronic acid). The information is intended to assist researchers, scientists, and drug development professionals in using this reagent safely in a laboratory setting.

Chemical and Physical Properties

This compound is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1] It is an important reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[2]

| Property | Value | Reference |

| CAS Number | 84110-40-7 | [3] |

| Molecular Formula | C4H11BO2 | [3] |

| Molecular Weight | 101.94 g/mol | [3] |

| Appearance | White flakes or crystalline solid | [1][4] |

| Melting Point | 108-111 °C | [4] |

| Hygroscopicity | Hygroscopic | [1][5] |

Hazard Identification and Classification

This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[1][3] Ingestion may lead to gastrointestinal irritation.[1]

| Hazard Classification | GHS Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [3] |

NFPA 704 Rating (estimated): [1]

-

Health: 2 (Moderate)

-

Flammability: 0 (Minimal)

-

Instability: 0 (Minimal)

Toxicological Data

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE Type | Specification | Reference |

| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) | [1][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | [1] |

| Respiratory Protection | Not required for small-scale laboratory use with adequate ventilation. For large-scale use or in case of insufficient ventilation, a NIOSH/MSHA approved respirator is recommended. | [1] |

Experimental Protocols

General Handling and Storage

This compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1][5]

Weighing and Transferring

Due to its fluffy nature and potential for static electricity, this compound should be weighed and transferred in a fume hood to avoid inhalation of dust. An anti-static gun can be used to minimize static cling.

Protocol:

-

Ensure the fume hood is functioning correctly.

-

Wear all required PPE.

-

Place a weighing paper or boat on the analytical balance and tare.

-

Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

-

If the solid is being added to a reaction vessel, do so carefully to avoid creating dust.

-

Clean any spills immediately (see section 6).

Use in a Suzuki-Miyaura Coupling Reaction (Illustrative Example)

This protocol provides a general outline and should be adapted to the specific requirements of the reaction being performed.

-

Reaction Setup:

-

Set up a dry reaction flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (nitrogen or argon).

-

To the flask, add the aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., toluene, dioxane, or DMF).

-

-

Addition of Reagents:

-

In a separate container, dissolve the this compound and a base (e.g., K2CO3, Cs2CO3, or K3PO4) in a suitable solvent (e.g., water or ethanol).

-

Add the solution of the boronic acid and base to the reaction flask via a syringe or dropping funnel.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water or a dilute aqueous acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate it under reduced pressure.

-

-

Purification:

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

-

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the spilled solid and place it in a sealed container for disposal.[1][6]

-

Avoid generating dust.[1]

-

Clean the spill area with a wet cloth or paper towel and dispose of the cleaning materials in a sealed bag.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. | [1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek medical attention. | [1] |

Visualizations

Experimental Workflow for Safe Handling

Caption: Workflow for handling this compound.

Logical Relationships of Safety Precautions

Caption: Relationships between safety precautions.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.pt [fishersci.pt]

- 3. osha.gov [osha.gov]

- 4. (2-Methylpropyl)boronic acid | [frontierspecialtychemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. (2-Methylpropyl)boronic acid | C4H11BO2 | CID 2734395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Isobutylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutylboronic acid (CAS No. 84110-40-7), a key organoboron compound utilized in a variety of chemical applications, including as a crucial intermediate in the synthesis of pharmaceuticals like Bortezomib. This document presents available and predicted spectroscopic data (NMR, IR, and MS), detailed experimental protocols, and a logical workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Isobutylboronic Acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₂ | 0.85 | Doublet |

| CH | 1.85 | Nonet |

| CH₃ | 0.95 | Doublet |

| OH | (variable) | Singlet (broad) |

Note: The chemical shift of the hydroxyl (OH) protons is highly variable and depends on factors such as solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Isobutylboronic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH₂) | ~30 (broad) |

| C2 (CH) | 24.8 |

| C3 (CH₃) | 23.5 |

Note: The carbon atom directly attached to the boron (C1) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus, and in many cases, it may not be observed at all in the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of boronic acids is as follows:

-

Sample Preparation: Dissolve 5-25 mg of isobutylboronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly of the labile hydroxyl protons.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger sample quantity (50-100 mg) may be necessary.

-

Longer acquisition times with a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

The infrared spectrum of isobutylboronic acid exhibits characteristic absorptions corresponding to its functional groups. While access to full spectral data often requires a subscription to spectral databases, the key absorption bands are well-established for boronic acids.

Table 3: Key IR Absorption Bands for Isobutylboronic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1470-1350 | Medium | C-H bend (aliphatic) |

| ~1350 | Strong | B-O stretch |

| ~1200-1000 | Strong | C-O stretch |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: Place a small amount of crystalline isobutylboronic acid directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove all traces of the sample.

Mass Spectrometry (MS)

Mass Spectrometry Data of n-Butylboronic Acid (as a proxy)

Table 4: Major Mass Fragments for n-Butylboronic Acid (EI-MS) [1]

| m/z | Relative Intensity | Possible Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M - H₂O]⁺ |

| 73 | High | [C₂H₆BO₂]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 45 | Very High | [CH₂BO₂]⁺ |

| 44 | Moderate | [HBO₂]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Isobutylboronic acid is expected to show a similar fragmentation pattern, with potential variations in the relative intensities of the fragments due to the branched alkyl chain.

Experimental Protocol for Mass Spectrometry (GC-MS with Derivatization)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds. Boronic acids are often derivatized to increase their volatility and thermal stability.

-

Derivatization (Silylation):

-

Dissolve approximately 1 mg of isobutylboronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester.

-

-

GC-MS Analysis:

-

Injector: Set the temperature to 250 °C.

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-500.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of isobutylboronic acid.

Caption: Workflow for the spectroscopic analysis of isobutylboronic acid.

References

Chemical Reactivity Profile of 2-Methylpropylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropylboronic acid, also known as isobutylboronic acid, is a versatile organoboron compound with significant applications in organic synthesis. Its utility primarily stems from its role as a key building block in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its physicochemical properties, stability, and detailed reactivity in key synthetic transformations. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided in the table below. This information is crucial for the safe handling, storage, and application of this reagent in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁BO₂ | [1] |

| Molecular Weight | 101.94 g/mol | [1] |

| Appearance | White to off-white solid (flakes or crystalline powder) | [1] |

| Melting Point | 108-111 °C | [1] |

| Solubility | Soluble in many organic solvents. | [2] |

| Stability | Hygroscopic; sensitive to moisture. Should be stored under an inert atmosphere. | [1] |

| Hazard Summary | Causes skin, eye, and respiratory tract irritation. | [1] |

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of alkylboronic acids. The carbon-boron bond is relatively stable but can be cleaved under specific conditions, which is the basis for its utility in cross-coupling reactions.

Stability:

-

Hygroscopic Nature: The compound readily absorbs moisture from the air, which can lead to the formation of the corresponding boroxine (B1236090) (a cyclic anhydride) or decomposition. Therefore, it is essential to handle and store this compound under anhydrous conditions, for instance, in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Thermal Stability: It is a solid with a relatively high melting point, indicating good thermal stability under normal laboratory conditions.

-

Compatibility: It is generally incompatible with strong oxidizing agents.[1]

General Reactivity: Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[2] This Lewis acidity allows them to form reversible covalent complexes with Lewis bases such as diols, a property often exploited for their purification and protection.[2] In the context of cross-coupling reactions, the boronic acid is typically activated by a base to form a more nucleophilic boronate species, which then participates in the catalytic cycle.[3]

Key Synthetic Applications and Experimental Protocols

This compound is a valuable reagent in several important classes of organic reactions. The following sections detail its reactivity and provide experimental protocols for its use in Suzuki-Miyaura cross-coupling, copper-catalyzed cross-coupling, and iridium-catalyzed C-H borylation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp³) bonds. This compound serves as the source of the isobutyl group in these reactions.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst.[3][4]

Experimental Protocol (General Procedure for Alkylboronic Acids): The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an alkylboronic acid, which can be adapted for this compound.

-

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol)

-

Solvent (e.g., Toluene, Dioxane, or DMF, 5-10 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[5][6]

-

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-catalyzed systems for the formation of C-N and C-O bonds. This compound has been successfully employed in copper-catalyzed amidation reactions.

Reaction Principle: The mechanism of copper-catalyzed cross-coupling of boronic acids often involves the formation of a copper-boronate complex, followed by oxidative addition of the coupling partner and subsequent reductive elimination.[7] In the case of amidation, an oxidant is typically required.[7][8]

Experimental Protocol (Copper-Catalyzed Amidation of Primary Amides): The following protocol is based on the work of Rossi et al. for the cross-coupling of primary amides with alkylboronic acids, including isobutylboronic acid.[7][8]

-

Materials:

-

Primary amide (1.0 mmol)

-

This compound (2.0 mmol)

-

Copper(II) acetate (B1210297) (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Sodium trimethylsilanolate (NaOSiMe₃, 2.0 mmol)

-

Di-tert-butyl peroxide (DTBP, 2.0 mmol)

-

1,2-Dichloroethane (B1671644) (DCE, 5.0 mL)

-

-

Procedure:

-

In an oven-dried vial equipped with a magnetic stir bar, combine the primary amide, this compound, copper(II) acetate, and sodium trimethylsilanolate.

-

Seal the vial with a cap containing a PTFE septum and purge with argon.

-

Add 1,2-dichloroethane and di-tert-butyl peroxide via syringe.

-

Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[7][8]

-

Logical Relationship: Copper-Catalyzed Amidation Workflow

Caption: Experimental workflow for copper-catalyzed amidation.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of C-H bonds, converting them into versatile C-B bonds. While less common for alkylboronic acids as the borylating agent, they can be used in certain contexts. More commonly, an alkane is borylated using a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), and the resulting alkylboronate ester can then be hydrolyzed to the alkylboronic acid. The reactivity profile of this compound is relevant in the context of subsequent reactions of the borylated products.

Reaction Principle: The catalytic cycle for iridium-catalyzed C-H borylation typically involves an Ir(III)/Ir(V) cycle. An active iridium(III)-boryl complex undergoes oxidative addition of a C-H bond to form an iridium(V) intermediate, followed by reductive elimination of the borylated product, regenerating the active catalyst.[9][10]

Experimental Protocol (General Procedure for Arene Borylation): The following is a general protocol for the iridium-catalyzed C-H borylation of an arene, which is a primary method for synthesizing arylboronic esters that can subsequently be coupled with alkyl halides.

-

Materials:

-

Arene (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂, 1.1 mmol)

-

Iridium catalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol%)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), 2-6 mol%)

-

Solvent (e.g., Cyclohexane, THF, or Heptane, 5-10 mL)

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with the iridium catalyst, ligand, and bis(pinacolato)diboron.

-

Add the solvent and the arene substrate.

-

Seal the tube and heat the mixture at the desired temperature (typically 80-100 °C) for the specified time.

-

Monitor the reaction by GC/MS.

-

Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product can often be used directly in subsequent reactions or purified by chromatography or crystallization.[10][11]

-

Logical Relationship: Iridium-Catalyzed C-H Borylation Catalytic Cycle

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Quantitative Reactivity Data

| Parameter | General Trend for Alkylboronic Acids | Notes |

| Suzuki-Miyaura Coupling Reactivity | Generally less reactive than arylboronic acids. The C(sp³)-B bond is less polarized. β-hydride elimination can be a competing side reaction. | The choice of ligand and base is critical for successful coupling of alkylboronic acids.[6] |

| Copper-Catalyzed Coupling Reactivity | Can be effective coupling partners, particularly in amidation and amination reactions with appropriate oxidants and ligands. | The reaction conditions are crucial to avoid side reactions like homocoupling and protodeboronation.[7][8] |

| Protodeboronation Rate | Susceptible to protodeboronation, especially under acidic or basic conditions, although generally more stable than many arylboronic acids. | The rate is influenced by pH, temperature, and the steric and electronic nature of the alkyl group.[12] |

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its reactivity profile is dominated by its participation in palladium- and copper-catalyzed cross-coupling reactions, as well as its relevance in the products of iridium-catalyzed C-H borylation. A thorough understanding of its stability, handling requirements, and the specific conditions required for its successful application in these key transformations is essential for its effective use in research and development, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a foundational understanding of its chemical reactivity and serves as a practical resource for synthetic chemists.

References

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]

- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Methylpropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-methylpropylboronic acid. This versatile reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of isobutyl-substituted aromatic and heteroaromatic compounds. Such motifs are of significant interest in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents and byproducts.[1][2]

While the coupling of aryl and vinylboronic acids is well-established, the use of alkylboronic acids, such as this compound, can present unique challenges, including the potential for β-hydride elimination.[2] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and minimizing side reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, 2-methylpropyl) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are provided as general guidelines for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This procedure is a representative method for the coupling of an aryl bromide with this compound using a palladium catalyst with a phosphine (B1218219) ligand.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Tricyclohexylphosphine (B42057) [PCy₃] (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403), tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (B91453) (4 mL)

-

Water (1 mL)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isobutyl-substituted aromatic compound.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Data Presentation: Representative Coupling Reactions

Table 1: Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 16 | 85 |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O (5:1) | 110 | 20 | 78 |

| 4 | 2-Bromotoluene | [Pd(allyl)Cl]₂ (1) | cataCXium® A (3) | Cs₂CO₃ | 2-MeTHF/H₂O (10:1) | 80 | 24 | 75 |

| 5 | 1-Bromo-2,4,6-trimethylbenzene | Pd₂(dba)₃ (2.5) | t-Bu₃P-HBF₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 24 | 65 |

| 6 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O (5:1) | 100 | 18 | 88 |

Table 2: Comparison of Common Catalysts and Ligands

| Catalyst Precursor | Ligand | Key Features |

| Pd(OAc)₂ | PCy₃, SPhos, XPhos | Versatile and commonly used palladium source. Requires an external phosphine ligand. |

| Pd₂(dba)₃ | t-Bu₃P | Air-stable Pd(0) source. Often used with bulky, electron-rich phosphine ligands. |

| PdCl₂(dppf) | dppf (built-in) | Air-stable and reliable catalyst for a broad range of substrates, including heteroaromatics. |

| [Pd(allyl)Cl]₂ | cataCXium® A | Pre-catalyst that forms a highly active catalytic species in situ. |

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider screening different bases (e.g., Cs₂CO₃, K₂CO₃), solvents, and catalyst/ligand combinations. Increasing the reaction temperature or time may also improve conversion. For challenging substrates, using a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can be beneficial.

-

β-Hydride Elimination: This side reaction is a concern with alkylboronic acids. Using bulky ligands and optimizing the reaction temperature can help to suppress this pathway.

-

Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing reaction. Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this issue.

-

Reagent Quality: The quality of the this compound, palladium catalyst, and solvents is critical. Ensure that the boronic acid has not degraded and that the solvents are anhydrous and properly degassed.

References

Application Notes: The Pivotal Role of 2-Methylpropylboronic Acid in Pharmaceutical Synthesis

Introduction

2-Methylpropylboronic acid, also known as isobutylboronic acid, is a versatile and indispensable building block in modern pharmaceutical research and development. Its unique chemical properties and reactivity have established it as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Boronic acids, in general, are highly valued in medicinal chemistry for their role in robust carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] While the Suzuki coupling is a major application for many boronic acids, this compound has carved out a crucial niche in the synthesis of peptide boronic acid drugs, which are potent enzyme inhibitors.[4][5]

The significance of this compound is prominently highlighted by its application as a key starting material in the synthesis of Bortezomib (B1684674) (marketed as Velcade®), a first-in-class proteasome inhibitor.[4][6][7] Bortezomib has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[4][8] The synthesis of Bortezomib showcases the utility of this compound in constructing the chiral boronic acid warhead that is essential for its therapeutic activity.

Key Applications

The primary and most well-documented application of this compound in pharmaceutical synthesis is its role as a precursor for the synthesis of Bortezomib and its intermediates.[6][9][10] The isobutyl group of this compound is incorporated into the final drug structure, forming the L-boronoleucine unit which is critical for the drug's interaction with the 26S proteasome.[8]

The synthetic strategies for Bortezomib often involve the stereoselective synthesis of a chiral boronic ester intermediate derived from this compound. This is typically achieved by reacting this compound with a chiral diol, such as (1S, 2S, 3R, 5S)-(+)-2,3-pinanediol, to form a chiral boronic ester.[6][8][9] This chiral ester then undergoes a series of reactions, including insertion of a chloromethylene group, nucleophilic substitution with an amino group, and subsequent peptide couplings to yield Bortezomib.[6][8]

While not a direct Suzuki coupling application in the case of Bortezomib's core structure, this compound can also participate in Suzuki-Miyaura reactions to introduce the isobutyl group onto aromatic or heteroaromatic scaffolds in other drug discovery programs.[1][11] This reaction is a powerful tool for generating libraries of compounds for screening and lead optimization.[12][13][14]

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of Bortezomib intermediates starting from this compound, as described in various patents.

| Reaction Step | Starting Material | Product | Reported Molar Yield (%) | Reference |

| Esterification | This compound and (1S, 2S, 3R, 5S)-(+)-2,3-pinanediol | (1R,2R,3S,5R)-Pinanediol isobutylboronate | Not explicitly stated, but used in subsequent steps. | [6][9] |

| Rearrangement Insertion | (1R,2R,3S,5R)-Pinanediol isobutylboronate | (1R)-(S)-Pinanediol-1-chloro-3-methylbutane-1-boronic acid ester | >90 | [6] |

| Nucleophilic Substitution | (1R)-(S)-Pinanediol-1-chloro-3-methylbutane-1-boronic acid ester | (1R)-(S)-Pinanediol-1-amino-3-methylbutane-1-boronic acid ester intermediate | Not explicitly stated, but part of a high-yielding route. | [6] |

| Peptide Coupling | (1R)-(S)-Pinanediol-1-amino-3-methylbutane-1-boronic acid ester intermediate and Boc-L-phenylalanine | Boc-L-phenylalanyl-[(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl]amine | 100 | [6] |

| Peptide Coupling | Deprotected amino boronic ester and Pyrazine-2-carboxylic acid | Pinanediol ester of Bortezomib | 98.9 | [6] |

| Final Deprotection | Pinanediol ester of Bortezomib | Bortezomib | 72.5 | [9] |

Experimental Protocols

Protocol 1: Synthesis of (1R,2R,3S,5R)-Pinanediol isobutylboronate (Intermediate 2)

This protocol is adapted from the synthesis of Bortezomib intermediates.[9]

-

Materials:

-

This compound (102 g)

-

(1S, 2S, 3R, 5S)-(+)-2,3-pinanediol (187 g)

-

Diethyl ether (1000 mL)

-

1L three-necked flask

-

Magnetic stirrer

-

-

Procedure:

-

Under anhydrous conditions, dissolve this compound (102 g) and (1S, 2S, 3R, 5S)-(+)-2,3-pinanediol (187 g) in 1000 mL of diethyl ether in a 1L three-necked flask.

-

Stir the mixture at room temperature for 10 hours.

-

The completion of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

Protocol 2: Synthesis of the Pinanediol ester of Bortezomib (Intermediate 8)

This protocol describes the coupling of the deprotected amino boronic ester with pyrazine-2-carboxylic acid.[9]

-

Materials:

-

Intermediate 7 (deprotected amino boronic ester trifluoroacetate (B77799) salt, 44.9 g)

-

Pyrazine-2-carboxylic acid (13.6 g)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) (35.7 g)

-

Diisopropylethylamine (DIEA) (41.3 g)

-

Dichloromethane (DCM) (500 mL)

-

1L three-necked flask

-

Magnetic stirrer

-

Ice-water bath

-

-

Procedure:

-

To a 1L three-necked flask, add Intermediate 7 (44.9 g), pyrazine-2-carboxylic acid (13.6 g), and TBTU (35.7 g) in DCM (500 mL) under stirring.

-

Cool the mixture to below 5 °C using an ice-water bath.

-

Slowly add diisopropylethylamine (41.3 g) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for one hour.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent by rotary evaporation.

-

Dissolve the residue in ethyl acetate (B1210297) (200 mL).

-

Wash the organic layer successively with 1% phosphoric acid, 2% potassium carbonate solution, and 10% sodium chloride solution.

-

Finally, wash with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the oily product (Intermediate 8). The reported yield for a similar reaction is 98.9%.[6]

-

Visualizations

Caption: Synthetic workflow for Bortezomib starting from this compound.